molecular formula C21H23N3O2S B2608076 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide CAS No. 895413-29-3

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2608076
CAS No.: 895413-29-3
M. Wt: 381.49
InChI Key: SCYQQPSUEHEEPI-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine derivative in the presence of a base.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the reaction of the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy group and benzothiazole ring.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1-benzofuran-3-carboxylic acid
  • 3-benzyloxy-4-methoxy-2-nitro-benzoic acid
  • 5-methoxy-1-benzothiophene-2-carboxylic acid

Uniqueness

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-17-9-10-19-18(12-17)23-21(27-19)24(14-15-6-5-11-22-13-15)20(25)16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYQQPSUEHEEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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